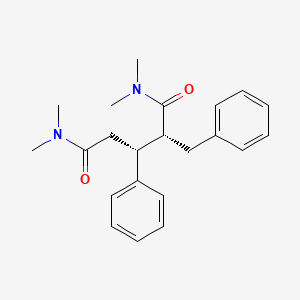
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine is an organic compound used in various scientific research applications. It is a diamine, which is a type of organic compound that consists of two amino groups linked to a single carbon atom. It is a colourless, crystalline solid that is soluble in both polar and non-polar solvents. It has a molecular formula of C13H14FN3O and a molecular weight of 241.27 g/mol.
科学研究应用
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has been used in various scientific research applications, including the synthesis of organic compounds, the study of enzyme inhibition, and the synthesis of peptide-based drugs. It has also been used as a catalyst in the synthesis of peptide-based drugs and as a ligand in the study of enzyme inhibition.
作用机制
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine acts as a catalyst in the synthesis of organic compounds, as a ligand in the study of enzyme inhibition, and as a substrate in the synthesis of peptide-based drugs. As a catalyst, it accelerates the rate of reaction by increasing the number of active sites available for the reaction to take place. As a ligand, it binds to the enzyme and inhibits its activity, thus preventing the enzyme from catalyzing the reaction. As a substrate, it provides the necessary starting material for the synthesis of peptide-based drugs.
Biochemical and Physiological Effects
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates. It has also been shown to have anti-inflammatory effects, to reduce the levels of free radicals in the body, and to reduce the levels of triglycerides in the blood.
实验室实验的优点和局限性
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available from chemical suppliers. Another advantage is that it is relatively stable in aqueous solution and can be stored for long periods of time without significant degradation. One limitation is that it is not soluble in organic solvents, so it must be used in aqueous solutions. Another limitation is that it is sensitive to light and heat, so it must be stored in a dark and cool environment.
未来方向
There are a number of potential future directions for research into N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine. These include further research into its biochemical and physiological effects, its ability to inhibit enzymes, and its potential applications in drug synthesis. Other possible areas of research include its ability to form complexes with other molecules, its potential use as a ligand in the study of enzyme inhibition, and its potential use in the synthesis of peptide-based drugs.
合成方法
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine can be synthesized from 4-fluorobenzaldehyde, 4-methoxybenzaldehyde, and ammonia in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds in two steps. In the first step, the aldehydes are combined with ammonia to form a Schiff base. In the second step, the Schiff base is reduced to the final product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.
属性
IUPAC Name |
3-N-[(4-fluorophenyl)methyl]-1-N-[(4-methoxyphenyl)methyl]benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-25-21-11-7-17(8-12-21)15-24-20-4-2-3-19(13-20)23-14-16-5-9-18(22)10-6-16/h2-13,23-24H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGEWPQPDPDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Fluorobenzyl)-N3-(4-methoxybenzyl)-phenylene-1,3-diamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














